4-(2-Chloro-4-methoxyphenyl)butan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H16ClNO |
|---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
4-(2-chloro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16ClNO/c1-14-10-6-5-9(11(12)8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
InChI Key |
JDGADHVAPBXKMX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CCCCN)Cl |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 4 2 Chloro 4 Methoxyphenyl Butan 1 Amine
Reactions of the Primary Amine Functional Group
The primary amine is typically the most reactive site in the molecule under nucleophilic or basic conditions. It readily participates in reactions with electrophiles to form a variety of derivatives.
The primary amine of 4-(2-chloro-4-methoxyphenyl)butan-1-amine reacts readily with acylating and sulfonylating agents to form stable amide and sulfonamide linkages, respectively. These reactions are fundamental in organic synthesis for the protection of amines or for the generation of biologically active molecules.
N-Acylation: The reaction with acyl halides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides proceeds via a nucleophilic acyl substitution mechanism. chemguide.co.uk Typically, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the hydrogen halide byproduct. youtube.com The Schotten-Baumann reaction conditions, involving an acyl chloride and aqueous base, are also effective for acylating primary amines. youtube.com
N-Sulfonylation: Similarly, reaction with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base yields the corresponding sulfonamides. This transformation is crucial in medicinal chemistry, as the sulfonamide group is a key pharmacophore in many therapeutic agents.
| Reagent Type | Specific Reagent Example | Product Type | General Reaction Conditions |
|---|---|---|---|
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Amide (N-acetyl derivative) | Inert solvent, presence of a base (e.g., pyridine, triethylamine) |
| Acid Anhydride (B1165640) | Acetic Anhydride ((CH₃CO)₂O) | Amide (N-acetyl derivative) | Often requires mild heating or a catalyst |
| Sulfonyl Halide | Tosyl Chloride (p-CH₃C₆H₄SO₂Cl) | Sulfonamide (N-tosyl derivative) | Inert solvent, presence of a base (e.g., pyridine) |
N-Alkylation: The introduction of alkyl groups onto the nitrogen atom can be achieved through several methods. Direct alkylation with alkyl halides can be difficult to control, often leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. A more controlled and widely used method is reductive amination. masterorganicchemistry.comacsgcipr.org This process involves the initial reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.comorganic-chemistry.org Repeating the process with another aldehyde or ketone can yield a tertiary amine.
N-Arylation: The formation of a carbon-nitrogen bond between the primary amine and an aryl group is most effectively accomplished via palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination. libretexts.orgwikipedia.orgacsgcipr.org This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands to couple the amine with an aryl halide or triflate. wikipedia.orgacsgcipr.org It is a powerful method for creating N-aryl and N-heteroaryl derivatives under relatively mild conditions.
| Transformation | Method | Reagents | Product Type |
|---|---|---|---|
| N-Alkylation | Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH₃CN) | Secondary or Tertiary Amine |
| N-Arylation | Buchwald-Hartwig Amination | Aryl Halide/Triflate, Palladium Catalyst, Phosphine Ligand, Base | Secondary Aryl Amine |
Primary amines, such as this compound, react with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This condensation reaction is typically acid-catalyzed and is reversible. libretexts.orglibretexts.org The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by the formation of a carbinolamine intermediate. Subsequent dehydration leads to the C=N double bond of the imine. libretexts.orgchemistrysteps.com The reaction is often driven to completion by removing the water formed, for example, by azeotropic distillation. Enamines are not formed from primary amines; they are the product of the reaction between carbonyl compounds and secondary amines.
The primary amine functional group is a key building block for the synthesis of various nitrogen-containing heterocycles.
Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a classic method that involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to form a substituted pyrrole. organic-chemistry.orgalfa-chemistry.comwikipedia.orgrgmcet.edu.in
Pyrazoles: The most common syntheses of pyrazoles involve the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. While primary amines are not direct precursors in these standard methods, they can be converted to hydrazine derivatives in separate steps.
Imidazoles: Imidazoles can be synthesized through multicomponent reactions. For instance, the Debus-Radziszewski synthesis utilizes a 1,2-dicarbonyl compound, an aldehyde, and a primary amine (in place of ammonia) to generate N-substituted imidazoles. wikipedia.orgresearchgate.netorganic-chemistry.org
Amides (Lactams): Intramolecular cyclization to form a lactam (a cyclic amide) would require the presence of a carboxylic acid or ester group on the butyl chain of the molecule, which is not present in the parent structure. However, derivatization of the terminal butyl carbon could enable such a transformation.
Tetrahydropyrimidines: In reactions like the Biginelli synthesis, the primary amine can be used to first form a urea (B33335) or thiourea (B124793) derivative, which then undergoes a one-pot cyclocondensation with an aldehyde and a β-ketoester to yield a dihydropyrimidine.
Triazoles: The synthesis of 1,2,3-triazoles commonly proceeds via the Huisgen cycloaddition of an azide (B81097) and an alkyne. The primary amine of the title compound could be converted to an azide (e.g., via diazotization followed by substitution with azide ion) to serve as a precursor for this reaction.
The primary amine readily reacts with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives. This is a highly efficient and straightforward addition reaction. acs.orgrsc.org The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isocyanate or isothiocyanate, yielding the final product without the formation of any byproducts. nih.govnih.govtandfonline.com These derivatives are significant in medicinal chemistry and as ligands in coordination chemistry.
| Reagent | Product | Key Features |
|---|---|---|
| Alkyl or Aryl Isocyanate (R-N=C=O) | N,N'-Disubstituted Urea | High-yield addition reaction, no byproduct |
| Alkyl or Aryl Isothiocyanate (R-N=C=S) | N,N'-Disubstituted Thiourea | High-yield addition reaction, no byproduct |
Transformations Involving the Aryl Halide (Chloro)
The 2-chloro substituent on the phenyl ring is relatively unreactive towards classical nucleophilic aromatic substitution due to the electron-donating effect of the methoxy (B1213986) group. However, it is an excellent handle for modern palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. acs.orgwikipedia.orglibretexts.org This enables the introduction of various alkyl, alkenyl, or aryl groups at the 2-position of the phenyl ring. While aryl chlorides are less reactive than bromides or iodides, the use of specialized ligands (e.g., bulky, electron-rich phosphines) can facilitate efficient coupling. researchgate.net
Buchwald-Hartwig Amination: As mentioned for N-arylation, this reaction can also be used to couple the aryl chloride with another amine, ammonia (B1221849), or amide. rsc.orgrsc.orgresearchgate.net This would result in the formation of a diaminophenyl derivative.
Other Cross-Coupling Reactions: The aryl chloride can also participate in other palladium-catalyzed reactions, such as the Sonogashira coupling (with terminal alkynes), Heck coupling (with alkenes), and Stille coupling (with organostannanes), providing access to a vast range of more complex molecules.
| Reaction Name | Coupling Partner | Bond Formed | Key Reagents |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic Acid/Ester (R-B(OH)₂) | Aryl-Alkyl/Aryl/Alkenyl (C-C) | Pd Catalyst, Base |
| Buchwald-Hartwig Amination | Amine (R₂NH) | Aryl-Nitrogen (C-N) | Pd Catalyst, Ligand, Base |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Aryl-Alkynyl (C-C) | Pd Catalyst, Cu(I) co-catalyst, Base |
| Heck Coupling | Alkene (R-CH=CH₂) | Aryl-Alkenyl (C-C) | Pd Catalyst, Base |
Palladium-Catalyzed Cross-Coupling Reactions
The chloro-substituted aromatic ring of this compound is a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of bulky, electron-rich phosphine ligands, have enabled their efficient use in these transformations.
Suzuki-Miyaura Coupling: This reaction pairs the aryl chloride with an organoboron reagent, such as a boronic acid or ester, to form a new carbon-carbon bond. jove.com The catalytic cycle typically involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the biaryl product. jove.comyoutube.com The use of specialized ligands and specific bases is often necessary to achieve high yields with aryl chloride substrates. jove.com
Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. researchgate.net The process involves the oxidative addition of the palladium catalyst to the carbon-chlorine bond, followed by insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst. wikipedia.org
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the aryl chloride and a terminal alkyne. sigmaaldrich.com It typically employs a dual catalyst system of palladium and a copper(I) co-catalyst in the presence of a base. ucalgary.cayoutube.com The reaction allows for the synthesis of aryl-substituted alkynes.
Buchwald-Hartwig Amination: This powerful method forms a new carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. chemistrysteps.com The development of this reaction has significantly expanded the ability to synthesize aryl amines from readily available aryl halides. chemistrysteps.com The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. openstax.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura | Boronic Acid/Ester | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base |
| Heck | Alkene | C(sp²)–C(sp²) | Pd catalyst (e.g., Pd(OAc)₂), Base |
| Sonogashira | Terminal Alkyne | C(sp²)–C(sp) | Pd catalyst, Cu(I) co-catalyst, Base |
| Buchwald-Hartwig | Amine | C(sp²)–N | Pd catalyst, Phosphine Ligand, Base |
Lithiation/Magnesiation and Quenching for Further Functionalization
The aryl chloride can be transformed into a highly reactive organometallic intermediate through lithiation or magnesiation. These intermediates serve as powerful nucleophiles and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring.
Magnesiation (Grignard Reagent Formation): The reaction of this compound with magnesium metal in an ether solvent (like THF or diethyl ether) would be expected to form the corresponding Grignard reagent, 4-(2-(magnesiochloro)-4-methoxyphenyl)butan-1-amine. rsc.org This organomagnesium compound can then be "quenched" by reacting it with various electrophiles.
Lithiation: Direct lithiation can be achieved by treating the aryl chloride with a strong organolithium base, such as n-butyllithium or t-butyllithium, often at low temperatures. This process results in a lithium-halogen exchange, yielding an aryllithium species. This species is a potent nucleophile that readily reacts with electrophiles. libretexts.org
Table 2: Functionalization via Organometallic Intermediates
| Reagent | Intermediate | Quenching Electrophile | Resulting Functional Group |
|---|---|---|---|
| Mg / Ether | Grignard Reagent (R-MgX) | CO₂ then H₃O⁺ | Carboxylic Acid (-COOH) |
| Mg / Ether | Grignard Reagent (R-MgX) | Aldehyde/Ketone | Secondary/Tertiary Alcohol |
| n-BuLi | Organolithium (R-Li) | D₂O | Deuterium (-D) |
Modifications of the Methoxy Group
The methoxy (-OCH₃) group on the aromatic ring is an ether linkage that can be cleaved or modified, most commonly leading to the formation of a phenol (B47542).
Demethylation to Phenols
The conversion of the methoxy group to a hydroxyl group (phenol) is a common transformation. This demethylation is typically achieved under strong acidic or Lewis acidic conditions.
Using Lewis Acids: Reagents such as boron tribromide (BBr₃) or aluminum chloride (AlCl₃) are effective for cleaving aryl methyl ethers. wikipedia.org These Lewis acids coordinate to the ether oxygen, making the methyl group susceptible to nucleophilic attack by the halide.
Using Strong Acids: Concentrated solutions of strong hydrohalic acids, particularly hydrogen bromide (HBr) or hydrogen iodide (HI), can also cleave the ether bond upon heating. wikipedia.org The reaction proceeds via protonation of the ether oxygen, followed by an Sₙ2 attack by the halide ion on the methyl group.
Selective Cleavage or Functionalization of the Ether Linkage
The cleavage of the C-O bond in the methoxy group is a key reaction. Under acidic conditions, the reaction exclusively cleaves the alkyl-oxygen bond rather than the aryl-oxygen bond. This is because an Sₙ2 attack on an sp²-hybridized aromatic carbon is sterically hindered and electronically unfavorable. The protonated ether is attacked by a nucleophile (e.g., Br⁻ or I⁻) at the less hindered methyl carbon, yielding the phenol and a methyl halide.
Reactivity of the Butane (B89635) Chain
The primary amine (-NH₂) at the terminus of the butane chain is a versatile functional group that behaves as a nucleophile and a base. It can undergo a variety of reactions to form new carbon-nitrogen or hydrogen-nitrogen bonds.
Acylation: The primary amine readily reacts with acylating agents like acyl chlorides or acid anhydrides to form amides. openstax.orglibretexts.org This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent. libretexts.org
Alkylation: Direct reaction with alkyl halides can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium salts. libretexts.orgchemistrysteps.com Because the initial alkylation product (a secondary amine) is often more nucleophilic than the starting primary amine, these reactions can be difficult to control and often result in a mixture of products. researchgate.netpressbooks.pub
Reaction with Carbonyl Compounds: Primary amines react with aldehydes and ketones to form imines (also known as Schiff bases). jove.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the C=N double bond of the imine.
Table 3: Common Reactions of the Primary Amine Group
| Reagent Type | Example Reagent | Product Functional Group |
|---|---|---|
| Acyl Halide | Acetyl chloride | Amide |
| Alkyl Halide | Methyl iodide | Secondary/Tertiary Amine, Quaternary Salt |
| Aldehyde | Benzaldehyde | Imine (Schiff Base) |
Functionalization of the Alkyl Backbone (e.g., halogenation, oxidation, reduction)
The functionalization of the butane chain of this compound can be achieved through several strategic chemical reactions. The presence of the phenyl ring activates the benzylic position (the carbon atom adjacent to the aromatic ring), making it a primary target for reactions such as halogenation and oxidation.
Halogenation:
Free-radical halogenation is a common method for introducing halogen atoms onto an alkyl chain. wikipedia.orgunacademy.comlscollege.ac.in In the case of this compound, the benzylic C-H bonds are weaker than other C-H bonds along the alkyl chain due to the resonance stabilization of the resulting benzylic radical. wikipedia.org This makes the benzylic position the most likely site for halogenation under free-radical conditions, typically initiated by UV light or a radical initiator. wikipedia.org
For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide is a standard procedure for selective benzylic bromination. wikipedia.org This would be expected to yield 1-bromo-4-(2-chloro-4-methoxyphenyl)butan-1-amine. The introduction of a halogen at this position opens up possibilities for further synthetic modifications, such as nucleophilic substitution or elimination reactions, allowing for the introduction of a wide range of other functional groups.
Oxidation:
The benzylic position of the alkyl backbone is also susceptible to oxidation. nih.govresearchgate.netorganic-chemistry.org Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid, can cleave the alkyl chain at the benzylic position to yield a carboxylic acid. However, more controlled oxidation can lead to the formation of a ketone at the benzylic carbon. A variety of modern oxidative methods, including those using metal catalysts or electrochemical approaches, have been developed for the selective oxidation of benzylic C-H bonds to ketones. nih.govresearchgate.net For this compound, this would result in the formation of 4-(2-chloro-4-methoxyphenyl)-1-aminobutan-4-one.
Recent advances in C-H activation and functionalization offer more sophisticated strategies for the site-selective oxidation of alkyl chains in amines. rsc.org These methods often employ transition metal catalysts to direct the oxidation to a specific C-H bond, potentially allowing for functionalization at other positions along the butane chain besides the benzylic carbon. rsc.org
Reduction:
The direct reduction of the saturated alkyl backbone of this compound is generally not feasible without the prior introduction of a functional group. However, if a functional group such as a ketone or a double bond were to be introduced into the alkyl chain through other reactions, it could then be subjected to reduction. For example, if the aforementioned 4-(2-chloro-4-methoxyphenyl)-1-aminobutan-4-one were formed, the ketone could be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This would introduce a hydroxyl group onto the alkyl backbone, further increasing the molecule's functional complexity.
Interactive Data Table: Potential Functionalization Reactions of the Alkyl Backbone
| Reaction Type | Reagents and Conditions | Potential Product |
| Halogenation | N-Bromosuccinimide (NBS), Benzoyl peroxide, heat or light | 1-Bromo-4-(2-chloro-4-methoxyphenyl)butan-1-amine |
| Oxidation | Potassium permanganate (KMnO4), heat | 2-Chloro-4-methoxybenzoic acid |
| Oxidation | Mild oxidizing agent (e.g., PCC, PDC) | 4-(2-Chloro-4-methoxyphenyl)-1-aminobutan-4-one |
| Reduction | Prerequisite: Introduction of a reducible functional group (e.g., ketone) followed by NaBH4 or LiAlH4 | 4-(2-Chloro-4-methoxyphenyl)-4-hydroxybutan-1-amine |
Stereochemical Considerations in Reactions of the Butane Chain (if applicable)
When reactions on the butane chain of this compound create a new stereocenter, the stereochemical outcome of the reaction becomes a critical consideration. The original molecule is achiral. However, functionalization at any of the methylene (B1212753) groups of the butane chain (positions 1, 2, or 3) would generate a chiral center.
For example, if oxidation were to occur at the second carbon of the butane chain to introduce a hydroxyl group, the resulting 4-(2-chloro-4-methoxyphenyl)-2-hydroxybutan-1-amine would be chiral. Without the use of a chiral catalyst or reagent, such a reaction would typically produce a racemic mixture of the (R) and (S) enantiomers.
Achieving stereocontrol in such reactions would necessitate the use of stereoselective synthetic methods. nih.gov This could involve the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations. For instance, a stereoselective reduction of a ketone intermediate on the alkyl chain could be achieved using a chiral reducing agent, leading to the preferential formation of one enantiomer of the corresponding alcohol.
The field of asymmetric synthesis has developed a wide array of techniques to control the stereochemical outcome of reactions. nih.gov If a specific stereoisomer of a functionalized derivative of this compound were desired for a particular application, such as in pharmaceutical development, these methods would be essential. The choice of strategy would depend on the specific transformation being performed and the desired stereochemical configuration of the product.
Interactive Data Table: Stereochemical Outcomes of Hypothetical Reactions
| Reaction | Position of Functionalization | Chiral Center Created? | Expected Outcome (without stereocontrol) | Potential for Stereocontrol |
| Hydroxylation | C2 of butane chain | Yes | Racemic mixture of (R) and (S) enantiomers | High (e.g., using chiral catalysts) |
| Halogenation | C2 of butane chain | Yes | Racemic mixture of (R) and (S) enantiomers | Moderate to High (depending on method) |
| Amination | C3 of butane chain | Yes | Racemic mixture of (R) and (S) enantiomers | High (e.g., using enzymatic methods) |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy serves as a cornerstone for the definitive structural assignment of 4-(2-chloro-4-methoxyphenyl)butan-1-amine, providing detailed information about the chemical environment, connectivity, and spatial arrangement of its atoms.
High-resolution one-dimensional NMR techniques are fundamental for the initial structural characterization of the molecule.
¹H NMR: The proton NMR spectrum provides crucial information about the number of different types of protons and their neighboring environments. The aromatic region would be expected to show distinct signals for the protons on the substituted phenyl ring. The aliphatic chain would exhibit characteristic multiplets for the four methylene (B1212753) groups, with their chemical shifts and splitting patterns revealing their proximity to the aromatic ring and the amine group.
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing the number of chemically distinct carbon environments. The spectrum would display signals corresponding to the aromatic carbons, the four aliphatic carbons of the butane (B89635) chain, and the methoxy (B1213986) carbon. The chemical shifts of the aromatic carbons are influenced by the chloro and methoxy substituents.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are instrumental in distinguishing between CH, CH₂, and CH₃ groups. This technique would definitively assign the signals for the methylene carbons of the butane chain and the methoxy carbon.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | 6.8 - 7.2 | m |
| -OCH₃ | ~3.8 | s |
| -CH₂- (aromatic adjacent) | ~2.6 | t |
| -CH₂- | ~1.6 | m |
| -CH₂- | ~1.4 | m |
| -CH₂-NH₂ | ~2.7 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-Cl | 120 - 130 |
| Aromatic C-O | 155 - 160 |
| Aromatic C-H | 110 - 130 |
| Aromatic C (quaternary) | 130 - 140 |
| -OCH₃ | ~55 |
| -CH₂- (aromatic adjacent) | 30 - 35 |
| -CH₂- | 25 - 30 |
| -CH₂- | 25 - 30 |
Two-dimensional NMR experiments are essential for unambiguously assigning the complex NMR signals and confirming the connectivity of the molecular framework.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the connectivity of the protons within the butyl chain and the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data for all protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons. This would confirm the attachment of the butyl chain to the phenyl ring and the position of the methoxy group.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which can help to confirm the substitution pattern on the aromatic ring.
While no specific studies on the solid-state NMR of this compound are readily available, this technique would be invaluable for studying its solid-state properties. Solid-state NMR can differentiate between different crystalline forms (polymorphs), which may exhibit distinct physical properties.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain insights into its structure through fragmentation analysis.
HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₆ClNO), the expected monoisotopic mass would be precisely determined, confirming the presence of one chlorine atom due to the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
Tandem mass spectrometry (MS/MS) involves the fragmentation of the precursor molecular ion and the analysis of the resulting fragment ions. This technique provides valuable information about the molecule's structure and connectivity. Key fragmentation pathways for this compound would likely involve:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, resulting in the loss of a butyl group fragment.
Benzylic cleavage: Cleavage of the bond between the first and second carbon of the butyl chain, leading to the formation of a stable benzylic cation.
Loss of small neutral molecules: Elimination of molecules such as ammonia (B1221849) (NH₃) or parts of the aliphatic chain.
The analysis of these fragmentation patterns allows for the confirmation of the proposed structure and the identification of its key structural motifs.
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
Ionization Techniques (e.g., ESI, APCI, EI) for Diverse Sample Types
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of a compound. The choice of ionization technique is critical and depends on the analyte's properties and the desired information (molecular ion vs. fragmentation).
Electrospray Ionization (ESI): As a soft ionization technique, ESI is well-suited for polar molecules like this compound due to its primary amine group. In positive ion mode, the compound would readily accept a proton to form the protonated molecule, [M+H]⁺. This would allow for the accurate determination of the monoisotopic mass. High-resolution mass spectrometry (HRMS) coupled with ESI could confirm the elemental formula (C₁₁H₁₆ClNO). acs.orgacs.org
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization method suitable for this compound, particularly for analysis in less polar solvents where ESI might be less efficient. Similar to ESI, it would be expected to primarily generate the [M+H]⁺ ion.
Electron Ionization (EI): This high-energy technique would provide extensive structural information through fragmentation. The mass spectrum would likely show a molecular ion peak (M⁺), albeit potentially weak, and a series of fragment ions. Characteristic fragmentation patterns would include the cleavage of the butyl chain (alpha-cleavage next to the amine and benzylic cleavage) and potential losses of chlorine and methoxy group fragments from the aromatic ring. researchgate.net
A summary of expected mass spectrometric data is presented below.
| Ionization Technique | Expected Primary Ion | Expected Fragment Ions | Information Provided |
| ESI | [M+H]⁺ | Minimal fragmentation | Accurate Molecular Weight, Elemental Formula (with HRMS) |
| APCI | [M+H]⁺ | Minimal fragmentation | Molecular Weight Confirmation |
| EI | M⁺ | Extensive fragmentation (e.g., loss of C₃H₇, C₄H₈N, Cl, OCH₃) | Structural Elucidation, Fragmentation Pathway Analysis |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule.
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features. The primary amine group would produce two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region, along with a scissoring vibration (N-H bend) around 1600 cm⁻¹. The aromatic ring would be identified by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching absorptions in the 1450-1600 cm⁻¹ range. The aliphatic butyl chain would show C-H stretching bands just below 3000 cm⁻¹. Furthermore, the ether linkage of the methoxy group would produce a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl bond would have a characteristic stretching vibration in the lower frequency "fingerprint" region, generally between 800 and 600 cm⁻¹. acs.orgmdpi.com
Raman spectroscopy would provide complementary information, often showing strong signals for the non-polar bonds, such as the C=C bonds of the aromatic ring.
Table of Expected Vibrational Frequencies
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |
| Primary Amine | N-H Bend (Scissoring) | 1590 - 1650 |
| Aromatic Ring | C-H Stretch | 3010 - 3100 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Alkyl Chain | C-H Stretch | 2850 - 2960 |
| Aryl Ether | C-O-C Asymmetric Stretch | 1230 - 1270 |
| Aryl Ether | C-O-C Symmetric Stretch | 1020 - 1075 |
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of non-volatile organic compounds. A robust, stability-indicating HPLC method would be developed and validated for this compound.
Method Development: A typical approach would involve reversed-phase chromatography. The aromatic nature of the compound makes it well-suited for separation on a C18 or C8 stationary phase. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or formate) would be used. Given the basic nature of the amine, a slightly acidic or neutral pH for the mobile phase would ensure good peak shape by keeping the amine protonated. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient elution of the main compound and any potential impurities with different polarities. Detection would typically be performed using a UV-Vis or Diode-Array Detector (DAD), set to a wavelength where the substituted benzene (B151609) ring shows strong absorbance (likely around 230 nm and 280 nm). rjptonline.org
Validation: The developed method would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as:
Specificity: Ensuring the method can resolve the main peak from impurities and degradation products.
Linearity: Demonstrating a linear relationship between detector response and concentration over a defined range.
Accuracy: Assessing the closeness of the measured value to the true value.
Precision: Evaluating the method's repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
A plausible set of HPLC parameters is outlined in the table below.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Gradient |
| Flow Rate | 1.0 mL/min |
| Detector | DAD at 230 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, primary amines like this compound can exhibit poor chromatographic behavior due to their polarity, which can lead to peak tailing and interaction with the stationary phase of the GC column. To overcome these issues and enhance volatility for GC analysis, derivatization is a commonly employed strategy.
The primary amine group in this compound is reactive and can be converted into a less polar, more volatile derivative. Acylation is a frequent derivatization technique for amines. rsc.org Reagents such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA) react with the amine to form stable amide derivatives. rsc.org These fluorinated derivatives are particularly advantageous for electron capture detection (ECD) or mass spectrometry (MS), offering high sensitivity.
A typical GC-MS analysis would involve the derivatization of the amine followed by injection into the GC system. The separation would likely be performed on a non-polar or medium-polarity capillary column, such as one coated with a phenyl-methylpolysiloxane stationary phase. The temperature of the GC oven would be programmed to increase gradually, allowing for the separation of the derivatized analyte from any impurities or byproducts.
The mass spectrometer detector would then fragment the eluted derivative, producing a characteristic mass spectrum that can be used for identification and quantification. The fragmentation pattern would be expected to show ions corresponding to the loss of specific fragments from the parent molecule, confirming its structure.
Below is a hypothetical table illustrating the kind of data that would be obtained from a GC-MS analysis of a derivatized form of the compound.
Table 1: Hypothetical GC-MS Data for a Derivatized Amine
| Parameter | Value/Condition |
|---|---|
| Derivatizing Agent | Trifluoroacetic Anhydride (TFAA) |
| GC Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm i.d., 0.25 µm film thickness) |
| Oven Program | Initial temp 100°C, ramp at 15°C/min to 280°C, hold for 5 min |
| Injector Temperature | 250°C |
| Detector | Mass Spectrometer (MS) |
| Expected Retention Time | ~12.5 minutes |
| Key Mass Fragments (m/z) | To be determined experimentally |
Chiral Chromatography for Enantiomeric Excess Determination (if applicable)
If this compound were synthesized as a racemic mixture, or if a stereoselective synthesis was performed, it would be necessary to determine the enantiomeric excess (e.e.). Chiral chromatography is the most common technique for separating enantiomers and determining their relative proportions. This is typically achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP).
The separation mechanism relies on the differential interaction of the two enantiomers with the chiral stationary phase, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. researchgate.net
For the analysis of this compound, a normal-phase HPLC method would likely be developed. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326) or ethanol. The exact composition of the mobile phase would be optimized to achieve baseline separation of the two enantiomer peaks.
The detector, usually a UV detector set to a wavelength where the aromatic ring of the compound absorbs, would monitor the elution of the enantiomers. The area under each peak is proportional to the concentration of that enantiomer, and the enantiomeric excess can be calculated from these areas.
The following table provides a hypothetical example of the parameters for a chiral HPLC method for this compound.
Table 2: Hypothetical Chiral HPLC Method Parameters
| Parameter | Value/Condition |
|---|---|
| HPLC Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel) |
| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 230 nm |
| Expected Retention Time (Enantiomer 1) | ~8.2 minutes |
| Expected Retention Time (Enantiomer 2) | ~9.5 minutes |
Despite a comprehensive search for scholarly articles and scientific databases, specific computational and theoretical investigations for the chemical compound “this compound” are not available in the public domain. Consequently, it is not possible to provide the detailed, data-rich article as per the requested outline without access to dedicated research studies on this particular molecule.
The requested article structure necessitates specific data points from quantum chemical calculations, such as electronic structure, molecular orbital analysis (HOMO-LUMO energies), charge distribution, and results from Density Functional Theory (DFT) and ab initio methods for geometry optimization, vibrational frequencies, and thermodynamic properties. Furthermore, the outline requires findings from conformational analysis and molecular dynamics simulations, including the exploration of conformational landscapes, energy minima, and the effects of solvation on the molecule's conformation and reactivity.
Therefore, the generation of a scientifically accurate and thorough article focusing solely on the computational and theoretical investigations of this compound is not feasible at this time due to the absence of the requisite primary research data.
Computational and Theoretical Investigations of 4 2 Chloro 4 Methoxyphenyl Butan 1 Amine
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For 4-(2-Chloro-4-methoxyphenyl)butan-1-amine, while direct experimental spectra are not widely published in publicly accessible literature, its spectroscopic characteristics can be reliably predicted using established theoretical methods. Density Functional Theory (DFT) is a commonly employed method for calculating NMR and IR spectra, often showing good agreement with experimental data. researchgate.netresearchgate.net More recent approaches, including machine learning algorithms trained on large spectral databases, have also emerged as accurate predictive tools. nih.gov
The predicted ¹H and ¹³C NMR chemical shifts for this compound are determined by the electronic environment of each nucleus. The aromatic protons are expected to appear as a complex splitting pattern in the range of δ 6.8–7.3 ppm. The electron-donating methoxy (B1213986) group (-OCH₃) will cause an upfield shift (lower ppm), particularly for protons ortho and para to it, while the electron-withdrawing chlorine atom will induce a downfield shift (higher ppm) for nearby protons. The protons of the butyl chain will resonate further upfield, with the chemical shifts influenced by their proximity to the aromatic ring and the amine group. Similarly, the ¹³C NMR spectrum will reflect these substituent effects, with the carbon attached to the methoxy group appearing at a lower chemical shift and the carbon bonded to the chlorine atom at a higher chemical shift compared to an unsubstituted benzene (B151609) ring.
The infrared (IR) spectrum is characterized by vibrational frequencies corresponding to specific functional groups. For this compound, characteristic stretching vibrations for the N-H bonds of the primary amine are expected in the 3300–3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be observed just below this value. The C-O stretching of the methoxy group and the C-Cl stretching will give rise to distinct bands in the fingerprint region of the spectrum. DFT calculations, such as those using the B3LYP functional, can provide theoretical vibrational frequencies that, when scaled, correlate well with experimental spectra of similar molecules. researchgate.netresearchgate.net
Below are interactive tables with predicted spectroscopic data for this compound, based on computational models and data from analogous structures.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 6.8 - 7.3 | 115 - 130 |
| C-OCH₃ | - | ~160 |
| C-Cl | - | ~125 |
| Butyl CH₂ | 1.5 - 2.8 | 25 - 45 |
| NH₂ | 1.0 - 2.5 (broad) | - |
Predicted IR Frequencies
| Functional Group | Predicted Frequency (cm⁻¹) |
|---|---|
| N-H Stretch (Amine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 2960 |
| C=C Stretch (Aromatic) | 1450 - 1600 |
| C-O Stretch (Aryl Ether) | 1200 - 1275 |
Theoretical Studies of Reaction Mechanisms and Transition States
Theoretical studies are instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of energy barriers. For this compound, several reaction pathways can be computationally investigated to predict its chemical behavior.
Elucidation of Reaction Pathways and Energy Barriers
The reactivity of this compound is dictated by its functional groups: the primary amine, the substituted aromatic ring, and the aliphatic chain. Computational methods can model reactions such as the hydrogen abstraction from the amine or the alkyl chain by radicals, which is a key step in atmospheric degradation and metabolism. whiterose.ac.ukresearchgate.net Theoretical calculations can determine the activation energies for abstraction from different sites, predicting the most likely initial step of oxidation.
Furthermore, the presence of a chlorine atom on the aromatic ring opens up the possibility of nucleophilic aromatic substitution (SₙAr) reactions. Computational studies on similar chloro-aromatic compounds have shown that the mechanism can be either a stepwise process, involving a Meisenheimer intermediate, or a concerted pathway. acs.orgresearchgate.net The specific pathway and its associated energy barrier are highly dependent on the nucleophile, the solvent, and the other substituents on the ring. Theoretical modeling can map the potential energy surface for such reactions, identifying the transition state and any intermediates, thereby clarifying the operative mechanism. researchgate.netnih.gov
Chemo-, Regio-, and Stereoselectivity Predictions
Computational chemistry is a powerful tool for predicting the selectivity of chemical reactions. For this compound, several types of selectivity can be computationally explored.
Chemoselectivity: In reactions involving multiple functional groups, theoretical calculations can predict which group is more likely to react. For instance, in a reaction with an electrophile, it can be determined whether the reaction will occur at the amine (N-alkylation) or on the aromatic ring (electrophilic aromatic substitution).
Regioselectivity: For electrophilic aromatic substitution, the directing effects of the chloro and methoxy groups are crucial. Computational models can calculate the activation energies for electrophilic attack at the different available positions on the aromatic ring. This allows for the prediction of the major product isomer. Machine learning models are also being developed to predict the regioselectivity of such reactions with high accuracy. chemrxiv.org In the case of nucleophilic aromatic substitution, computational studies can confirm the regioselective replacement of the chlorine atom. nih.gov
Stereoselectivity: If the molecule or the reactant is chiral, or if a chiral center is formed during the reaction, computational methods can be used to predict the stereochemical outcome. By calculating the energies of the diastereomeric transition states, the favored product stereoisomer can be identified.
Structure-Reactivity Relationship (SRR) Studies from a Computational Perspective
Structure-Reactivity Relationship (SRR) studies aim to understand how the chemical structure of a molecule influences its reactivity. Computational approaches are particularly well-suited for these studies as they allow for systematic modifications of the molecular structure and the calculation of various reactivity descriptors.
Impact of Substituents on Amine Basicity and Nucleophilicity
The basicity of an amine is determined by the availability of the lone pair of electrons on the nitrogen atom to accept a proton. libretexts.org The nucleophilicity, while related, also depends on factors like sterics and the nature of the electrophile. algoreducation.commasterorganicchemistry.com For this compound, the substituents on the aromatic ring have a significant electronic influence on the amine group, which is transmitted through the butyl chain.
Predicted Effects of Substituents on Amine Reactivity
| Substituent | Electronic Effect | Impact on Amine Basicity | Impact on Amine Nucleophilicity |
|---|---|---|---|
| 2-Chloro | Inductive Electron Withdrawal | Decrease | Decrease |
Influence of Aromatic Substituents on Electrophilic/Nucleophilic Attack
The substituents on the benzene ring not only affect the amine group but also govern the reactivity of the ring itself towards electrophilic and nucleophilic attack.
Nucleophilic Attack: Aromatic rings are generally electron-rich and not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. The chloro group on the ring of this compound makes the carbon to which it is attached electrophilic and susceptible to nucleophilic aromatic substitution. Computational descriptors, such as the local electron attachment energy, can be used to predict the sites most favorable for nucleophilic attack. acs.org
Role As a Chemical Building Block and Synthetic Intermediate
Precursor in the Synthesis of Diverse Organic Molecules and Complex Natural Product Analogues
The utility of 4-(2-Chloro-4-methoxyphenyl)butan-1-amine as a precursor stems from the distinct reactivity of its functional groups. The primary amine group is a key reaction site, readily undergoing acylation, alkylation, sulfonylation, and reductive amination to form a wide array of derivatives. This allows for the systematic extension of the butylamine (B146782) chain and the introduction of new functionalities.
Simultaneously, the 2-chloro-4-methoxyphenyl ring provides a scaffold that can be further modified. The chlorine atom, while generally less reactive than bromine or iodine in cross-coupling reactions, can participate in nucleophilic aromatic substitution under specific conditions or in metal-catalyzed processes. The methoxy (B1213986) group influences the electron density of the ring and can be a site for ether cleavage to reveal a phenol (B47542) if required.
The synthesis of the compound itself, often starting from 2-chloro-4-methoxybenzaldehyde (B1588500) through methods like a Grignard reaction followed by reduction, positions it as a key intermediate that bridges simple starting materials with more elaborate molecular targets . Its structure is particularly relevant in medicinal chemistry for creating analogues of biologically active compounds where the substituted phenylbutanamine motif is a key pharmacophore . The compound can undergo various reactions, including oxidation of the amine group or substitution of the chloro group, further expanding its synthetic potential .
Scaffold for the Generation of Chemical Libraries through Parallel Synthesis and Combinatorial Chemistry
In modern drug discovery and materials science, the generation of large, diverse sets of related compounds, known as chemical libraries, is a fundamental strategy for identifying molecules with desired properties. nih.gov Combinatorial chemistry involves the systematic and repetitive linking of different building blocks to create this vast array of molecules nih.gov.
This compound is an ideal scaffold for such synthetic endeavors. A scaffold is a core molecular structure upon which a series of modifications are made. The compound's primary amine is a convenient handle for parallel synthesis, where multiple reactions are run simultaneously. For example, by reacting the amine with a diverse set of carboxylic acids, sulfonyl chlorides, or isocyanates in a multi-well plate format, a large library of amides, sulfonamides, or ureas can be rapidly generated.
Table 1: Potential Library Generation from this compound Scaffold
| Reagent Class | Resulting Functional Group | Library Application |
| Carboxylic Acids (R-COOH) | Amide | Drug discovery, peptide mimics |
| Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Medicinal chemistry, antibacterial agents |
| Aldehydes/Ketones (R-CHO/R₂CO) | Secondary/Tertiary Amine (via reductive amination) | Receptor-targeted drug design |
| Isocyanates (R-NCO) | Urea (B33335) | Agrochemicals, material science |
Applications in Materials Chemistry
While primarily explored in the context of medicinal chemistry, the structural features of this compound also suggest potential applications in materials science.
Monomers are the fundamental repeating units that link together to form polymers. Molecules containing at least two reactive functional groups can act as monomers. The primary amine group of this compound provides a reactive site for polymerization.
Specifically, it could be used in condensation polymerization reactions. For example, reacting it with a dicarboxylic acid or diacyl chloride would lead to the formation of a polyamide, a class of polymers that includes materials like Nylon. The substituted phenyl ring would be incorporated as a pendant group along the polymer backbone, influencing the material's properties such as thermal stability, solubility, and refractive index. While specific studies detailing the polymerization of this exact compound are not widely reported, the fundamental reactivity of the amine group makes it a plausible candidate for creating novel polymeric materials.
A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex. The nitrogen atom in the primary amine group of this compound possesses a lone pair of electrons, which can be donated to an empty orbital of a metal ion, forming a coordinate bond. As such, the molecule can act as a monodentate ligand, meaning it binds to the metal center through one atom.
The presence of the methoxy group's oxygen atom could potentially allow for chelation (binding through more than one atom) under certain conformational arrangements, though this is less likely given the flexibility of the butyl chain. The formation of metal complexes can impart new catalytic, magnetic, or optical properties to the organic molecule. Mixed ligand complexes, where more than one type of ligand is bound to the metal, are an area of extensive research psu.edu.
Chemical probes are molecules used to study and manipulate biological systems. A key feature of many probes is a reactive handle that allows for its attachment to other molecules, such as a fluorescent dye or a biomolecule. The primary amine of this compound serves as an excellent reactive handle for this purpose.
It can be readily conjugated to amine-reactive fluorophores (e.g., those containing an N-hydroxysuccinimide ester or isothiocyanate group) to create a fluorescently labeled version of the compound. This tagged molecule could then be used in fluorescence microscopy or other assays to visualize its localization within cells or to quantify its binding to a specific biological target, thereby helping to elucidate its mechanism of action.
Organic molecules containing heteroatoms (such as nitrogen and oxygen) and π-systems (like aromatic rings) are often effective corrosion inhibitors. They function by adsorbing onto the metal surface, forming a protective barrier that prevents contact with the corrosive medium.
The structure of this compound, featuring a nitrogen atom, an oxygen atom, and a benzene (B151609) ring, makes it a strong candidate for investigation as a corrosion inhibitor. Studies on analogous compounds have demonstrated the efficacy of this molecular profile. For instance, 2-Chloro-1-(4-fluorobenzyl)benzimidazole, which also contains a substituted benzene ring and nitrogen atoms, has been shown to be an excellent inhibitor for the corrosion of copper in sulfuric acid electrochemsci.org. In that study, the inhibitor demonstrated up to 95.2% efficiency, acting as a mixed-type inhibitor that physically and chemically adsorbed to the copper surface electrochemsci.org. The active sites for adsorption were identified as the benzene and imidazole (B134444) rings electrochemsci.org. By analogy, it is hypothesized that this compound would adsorb onto metal surfaces via its electron-rich aromatic ring and heteroatoms, forming a protective film to mitigate corrosion.
Table 2: Research Findings on an Analogous Corrosion Inhibitor: 2-Chloro-1-(4-fluorobenzyl)benzimidazole (CFB) electrochemsci.org
| Parameter | Finding |
| Metal/Medium | Copper / 0.5 M H₂SO₄ |
| Inhibitor Type | Mixed-Type (Inhibits both anodic and cathodic reactions) |
| Maximum Efficiency | 95.2% at 10 mM concentration |
| Adsorption Mechanism | Langmuir Adsorption Isotherm (Physicochemical action) |
| Active Adsorption Sites | Benzene and imidazole rings |
Stereoselective Synthesis of Chiral Derivatives
Currently, there is a notable lack of specific, publicly available scientific literature detailing the stereoselective synthesis of chiral derivatives directly from this compound. While this compound serves as a valuable building block in medicinal chemistry, research focusing on the creation of its specific enantiomers or diastereomers through stereoselective methods has not been prominently published.
The synthesis of chiral amines is a significant area of research in organic chemistry due to their prevalence in pharmaceuticals and other biologically active molecules. nih.gov Generally, the approaches to obtain chiral amines can be broadly categorized into several methods, any of which could theoretically be adapted for the derivatization of this compound. These established methods include:
Asymmetric Hydrogenation: This is a powerful and widely used technique for the synthesis of chiral amines. nih.govacs.org It typically involves the reduction of a prochiral precursor, such as an imine or enamine, using a chiral catalyst, often based on transition metals like iridium, rhodium, or ruthenium. nih.gov For the synthesis of a chiral derivative of this compound, a potential synthetic route could involve the asymmetric hydrogenation of a corresponding imine precursor.
Biocatalysis: The use of enzymes, such as amine dehydrogenases (AmDHs), offers an environmentally friendly and highly selective method for the synthesis of chiral amines. researchgate.net These enzymes can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantiomeric excess. researchgate.net A hypothetical application to produce a chiral derivative could involve the enzymatic reductive amination of 4-(2-chloro-4-methoxyphenyl)butan-1-one.
Chiral Auxiliaries: Another established strategy involves the use of chiral auxiliaries. In this approach, the amine is reacted with a chiral molecule to form a diastereomeric mixture, which can then be separated. Subsequent removal of the chiral auxiliary yields the desired enantiomerically enriched amine.
While these general methodologies are well-documented for the synthesis of various chiral amines, their specific application to this compound, including reaction conditions, catalyst selection, and achievable stereoselectivity, is not described in the current body of scientific literature. Further research would be necessary to develop and optimize a stereoselective synthesis for chiral derivatives of this specific compound.
Future Research Directions and Advanced Methodologies
Development of Novel and Highly Efficient Synthetic Routes
The pursuit of novel synthetic routes for 4-(2-chloro-4-methoxyphenyl)butan-1-amine is driven by the need for increased efficiency and sustainability in chemical manufacturing. baranlab.org
Photoredox and Electrochemical Synthesis Approaches
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally challenging bonds under mild conditions. mdpi.com This methodology could be applied to the synthesis of this compound by facilitating novel C-C or C-N bond-forming reactions. escholarship.org For example, a photoredox-catalyzed coupling of a suitable aryl halide with a butenyl amine derivative could provide a direct route to the target molecule. escholarship.orgnih.gov
Similarly, electrochemical synthesis offers a green and efficient alternative to traditional chemical redox reactions. researchgate.net By using electricity as a traceless reagent, electrosynthesis can minimize the use of hazardous and expensive chemical oxidants or reductants. nih.gov The application of electrochemistry to the synthesis of this compound could involve the electrochemical reduction of a corresponding nitrile or oxime precursor, or the electrochemical coupling of starting materials. acs.org
| Methodology | Key Advantages | Potential Application for this compound Synthesis |
|---|---|---|
| Traditional Multi-Step Synthesis | Well-established procedures | Stepwise construction of the carbon skeleton followed by functional group manipulations. |
| Cascade Reactions | Increased efficiency, reduced waste, time and cost savings. 20.210.105 | One-pot synthesis from simple precursors, minimizing intermediate isolation. nih.gov |
| Photoredox Catalysis | Mild reaction conditions, novel bond formations, high functional group tolerance. mdpi.com | Direct C-H arylation or coupling of precursors under visible light irradiation. escholarship.org |
| Electrochemical Synthesis | Green and sustainable, avoids stoichiometric redox reagents, precise control over reaction conditions. nih.gov | Electrochemical reduction of a nitrile or oxime precursor to the amine. |
Continuous Flow Chemistry for Scalable and Safer Production
Continuous flow chemistry has gained significant traction in the pharmaceutical and fine chemical industries as a means to produce chemicals in a more efficient, scalable, and safer manner. aurigeneservices.comnih.gov Unlike traditional batch processing, flow chemistry involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. chemicalindustryjournal.co.uk
The application of continuous flow technology to the synthesis of this compound would offer several advantages. almacgroup.com The enhanced heat and mass transfer in flow reactors can lead to improved reaction yields and selectivity. chemicalindustryjournal.co.uk Furthermore, the small reactor volumes used in flow chemistry can significantly improve the safety profile of a process, particularly when dealing with hazardous reagents or exothermic reactions. nih.gov The modular nature of flow chemistry systems also allows for easy scalability, from laboratory-scale synthesis to large-scale production, by simply running the system for longer periods or by numbering-up the reactors. rsc.org
Application of Machine Learning and Artificial Intelligence in Synthetic Route Planning and Optimization
Advanced In-Situ Spectroscopic Monitoring of Reactions (e.g., ReactIR, Raman)
The real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing reaction conditions, and ensuring process safety. fau.eu Advanced in-situ spectroscopic techniques, such as ReactIR (Fourier Transform Infrared Spectroscopy) and Raman spectroscopy, provide a continuous stream of data on the concentration of reactants, intermediates, and products throughout the course of a reaction. mt.comclairet.co.ukwikipedia.org
In the synthesis of this compound, these techniques could be used to monitor the progress of the reaction in real-time, allowing for precise control over reaction parameters and ensuring the desired outcome. acs.orgacs.org For example, the disappearance of a reactant's characteristic infrared absorption band or the appearance of a product's band can be used to determine the reaction endpoint, preventing the formation of byproducts due to over-reaction. clairet.co.ukresearchgate.net This level of process understanding and control is invaluable for developing robust and reproducible synthetic processes. researchgate.netacs.org
| Technique | Principle | Information Provided | Application in Synthesis of this compound |
|---|---|---|---|
| ReactIR (FTIR) | Measures the absorption of infrared radiation by molecular vibrations. mt.com | Provides real-time information on the concentration of functional groups. clairet.co.uk | Monitoring the conversion of functional groups, identifying reaction intermediates, and determining reaction kinetics. acs.org |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. mt.com | Provides information on molecular vibrations, complementary to FTIR. clairet.co.uk | Monitoring reactions in aqueous media, studying catalyst behavior, and analyzing polymorphic forms. researchgate.net |
Chemoinformatics and Data Mining for Structure-Property Relationship Discovery (non-biological)
Chemoinformatics involves the use of computational methods to analyze chemical data, enabling the discovery of relationships between a molecule's structure and its properties. nih.gov By applying data mining techniques to large chemical databases, it is possible to build predictive models for various physicochemical properties, such as solubility, melting point, and chromatographic behavior. nih.govmdpi.com
For this compound, chemoinformatic tools could be used to predict its non-biological properties, aiding in the design of purification processes and the formulation of the final product. encyclopedia.pubaip.org Furthermore, by analyzing the structure-property relationships of a series of related compounds, it may be possible to design new molecules with improved properties. acs.orgacs.orgliverpool.ac.uk
Design of Smart Catalytic Systems for Specific Transformations of the Compound
The development of "smart" catalytic systems, which can be activated or deactivated by external stimuli, offers precise control over chemical reactions, enhancing selectivity and efficiency. For a molecule with multiple functional groups like this compound, such systems are invaluable for targeting specific transformations, such as C-N bond formation, C-H activation, or modifications of the aromatic ring. These catalysts can be designed to respond to various triggers, including light, pH, and temperature, or to mimic the high selectivity of natural enzymes.
Stimuli-Responsive Catalysts:
The activity of stimuli-responsive catalysts can be switched "on" or "off" by an external signal. nih.govrsc.org This allows for spatiotemporal control of the reaction, which is crucial in complex syntheses. oup.com
Photoresponsive Systems: Light can be used as a clean external stimulus to control catalytic activity. rsc.org Photoresponsive catalysts, such as those based on metal-organic frameworks (MOFs) or supramolecular systems incorporating photoactive moieties, can be designed for specific transformations. rsc.orgnih.gov For this compound, a photoredox catalyst could be employed. Upon visible light irradiation, the catalyst enters an excited state, capable of mediating electron transfer reactions. uni-mainz.de This could facilitate, for example, the selective oxidation of the primary amine to an imine or the functionalization of the alkyl chain via C-H activation. acs.org The reaction can be stopped simply by turning off the light source, offering a high degree of control.
pH-Responsive Systems: Given the basic nature of the primary amine group, pH-responsive catalysts are particularly suitable for transformations involving this moiety. A catalyst could be designed to be active only within a specific pH range. nih.gov For instance, a polymer-supported catalyst could change its conformation and expose its active sites upon protonation or deprotonation of the amine substrate or the catalyst itself. mdpi.com This approach could be used to selectively catalyze reactions at the amine group, such as acylation or alkylation, while leaving the rest of the molecule untouched.
Thermoresponsive Systems: Temperature-sensitive polymers can be used to create catalysts whose activity changes with temperature. For example, a catalyst could be immobilized on a thermoresponsive polymer support that is soluble at a certain temperature, allowing the reaction to proceed in a homogeneous phase. By changing the temperature, the polymer and catalyst could precipitate, simplifying catalyst recovery and product purification.
Biomimetic and Bio-inspired Catalysts:
Nature provides inspiration for designing highly selective catalysts. Enzymes, for example, achieve remarkable selectivity through precisely shaped active sites.
Enzyme Mimics: Artificial enzymes, or enzyme mimics, can be designed to selectively bind this compound and catalyze a specific reaction. For instance, a system mimicking copper amine oxidases could be developed for the selective aerobic oxidation of the primary amine to an aldehyde. nih.gov These catalysts often feature a quinone cofactor that, in concert with a metal ion like copper or zinc, facilitates the oxidation process via a bio-inspired mechanism. nih.govnih.gov
Bio-inspired Organocatalysis: Organocatalysts can also be designed to mimic enzymatic processes. For example, secondary amines can act as catalysts for C-H hydroxylation reactions. nih.gov By designing an organocatalyst with a specific structure, it might be possible to direct the hydroxylation to a particular position on the butyl chain of this compound.
Computational Design and Advanced Methodologies:
Computational chemistry plays an increasingly important role in the rational design of new catalysts. mdpi.comrsc.org
In Silico Screening: By using computational models, it is possible to screen a large number of potential catalysts for a specific transformation of this compound without the need for extensive experimental work. nih.gov For example, density functional theory (DFT) calculations can be used to predict the binding energy of the substrate to the catalyst and the energy barriers for different reaction pathways. nih.gov This allows for the identification of catalysts that are likely to be both active and selective.
Descriptor-Based Design: A common approach in computational catalyst design is the use of "descriptors." These are properties of the catalyst that correlate with its catalytic activity. nih.gov By identifying a suitable descriptor, it is possible to rapidly screen for new catalyst materials. For transformations of this compound, descriptors could be related to the electronic properties of a metal catalyst or the steric properties of an organocatalyst.
The table below summarizes potential smart catalytic systems for the specific transformation of this compound.
| Catalytic System Type | Stimulus/Principle | Target Transformation on this compound | Potential Advantages |
|---|---|---|---|
| Photoresponsive Catalyst (e.g., Ruthenium Polypyridyl Complex) | Visible Light | Selective oxidation of the primary amine to an imine. | High temporal control; reaction stops without light. rsc.orguni-mainz.de |
| pH-Responsive Catalyst (e.g., Polymer-Supported Acid/Base) | pH Change | Selective acylation or alkylation at the primary amine. | Substrate-activated catalysis; enhanced selectivity. nih.gov |
| Biomimetic Catalyst (e.g., Quinone/ZnI2 System) | Enzyme Mimicry | Aerobic oxidation of the primary amine to an aldehyde. | High selectivity under mild, environmentally friendly conditions. nih.gov |
| Computationally Designed Organocatalyst | In Silico Screening | Regioselective C-H functionalization of the alkyl chain. | Rational design for high selectivity; reduced experimental effort. nih.govtib.eu |
Q & A
Q. What are the optimal synthetic routes for preparing 4-(2-Chloro-4-methoxyphenyl)butan-1-amine, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reductive amination of 4-(2-Chloro-4-methoxyphenyl)butan-1-one using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reaction efficiency.
- Temperature : Reactions are often conducted at 0–25°C to minimize side products.
- Catalysts : Acidic conditions (e.g., HCl) may be required for protonation of intermediates.
Example yields from analogous compounds (e.g., 4-(4-Methoxyphenyl)butan-2-amine) range from 60–85% under optimized conditions .
| Reaction Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–25°C | Higher yields at lower temps |
| Reducing Agent | NaBH₄ | Safer, moderate yield |
| Solvent | THF | Improved solubility |
Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?
Methodological Answer:
- ¹H NMR :
- Aromatic protons : Distinct splitting patterns due to chloro and methoxy substituents (e.g., doublets at δ 6.8–7.2 ppm).
- Amine protons : Broad singlet at δ 1.5–2.5 ppm (exchangeable).
- IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and C-Cl (~750 cm⁻¹).
- MS : Molecular ion peak at m/z 213.7 (C₁₁H₁₅ClNO⁺) with fragmentation patterns confirming the butanamine backbone .
Q. What role do substituents (chloro vs. methoxy) play in the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- Chloro group : Acts as an electron-withdrawing group, activating the phenyl ring for electrophilic substitution at the ortho/para positions.
- Methoxy group : Electron-donating effects stabilize intermediates but may sterically hinder reactions.
For example, in SNAr (nucleophilic aromatic substitution), chloro substituents enhance reactivity compared to methoxy analogs .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for determining:
Q. What computational methods (DFT, MD) predict the compound’s binding affinity to biological targets like serotonin receptors?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to identify reactive sites (e.g., amine group for H-bond donation).
- Molecular Dynamics (MD) : Simulates ligand-receptor interactions (e.g., with 5-HT receptors) to assess stability and binding modes.
Data from phenylbutanamine analogs suggest methoxy groups enhance hydrophobic interactions with receptor pockets .
Q. How do in vitro assays evaluate the compound’s enzyme inhibition (e.g., monoamine oxidase) compared to structural analogs?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values via spectrophotometric monitoring of substrate conversion (e.g., kynuramine oxidation for MAO).
- Structure-Activity Relationship (SAR) : Modifying substituents (e.g., replacing chloro with fluoro) alters inhibitory potency.
Example: Chloro-substituted analogs show 2–3x higher MAO-B inhibition than methoxy-only derivatives .
| Substituent | IC₅₀ (MAO-B) | Selectivity (MAO-B/MAO-A) |
|---|---|---|
| 2-Cl, 4-OCH₃ | 0.8 µM | 15:1 |
| 4-OCH₃ | 2.5 µM | 5:1 |
Q. What strategies mitigate oxidative degradation of the amine group during long-term stability studies?
Methodological Answer:
- Protective groups : Use tert-butoxycarbonyl (Boc) or benzyl groups during synthesis.
- Storage conditions : Argon atmosphere and low temperatures (–20°C) reduce radical-mediated oxidation.
Accelerated stability studies (40°C/75% RH) show unmodified amines degrade by ~20% over 30 days, while Boc-protected analogs remain stable .
Q. How does the compound’s logP value influence its pharmacokinetic profile in preclinical models?
Methodological Answer:
- Calculated logP : ~2.1 (via ChemDraw), indicating moderate lipophilicity.
- In vivo absorption : Higher logP correlates with increased blood-brain barrier permeability in rodent models.
Data from related compounds (e.g., 4-chlorophenylbutanamines) show bioavailability improvements with logP >1.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
